3-Amino-N-(2-fluoro-ethyl)-benzamide
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Overview
Description
3-Amino-N-(2-fluoro-ethyl)-benzamide is an organic compound characterized by the presence of an amino group, a fluoroethyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N-(2-fluoro-ethyl)-benzamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available benzamide and 2-fluoroethylamine.
Reaction Conditions: The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Procedure: Benzamide is reacted with 2-fluoroethylamine under anhydrous conditions, typically in a solvent like dichloromethane (DCM) at room temperature. The reaction mixture is stirred for several hours until the formation of the desired product is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods, such as:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and yield.
Optimization of Reaction Parameters: Fine-tuning temperature, pressure, and solvent systems to maximize production rates and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-Amino-N-(2-fluoro-ethyl)-benzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under specific conditions.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The fluoroethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic or basic media.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols in the presence of suitable solvents and catalysts.
Major Products
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Primary and secondary amines.
Substitution Products: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3-Amino-N-(2-fluoro-ethyl)-benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers with specific functional properties.
Mechanism of Action
The mechanism by which 3-Amino-N-(2-fluoro-ethyl)-benzamide exerts its effects depends on its interaction with molecular targets. For instance:
Molecular Targets: It may interact with enzymes or receptors, modulating their activity.
Pathways Involved: The compound could influence signaling pathways related to cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
3-Amino-N-ethyl-benzamide: Lacks the fluoroethyl group, which may alter its reactivity and biological activity.
3-Amino-N-(2-chloro-ethyl)-benzamide: Contains a chloroethyl group instead of a fluoroethyl group, potentially leading to different chemical and biological properties.
Uniqueness
3-Amino-N-(2-fluoro-ethyl)-benzamide is unique due to the presence of the fluoroethyl group, which can enhance its stability and reactivity compared to non-fluorinated analogs. This fluorine atom can also influence the compound’s lipophilicity and ability to interact with biological targets.
Biological Activity
3-Amino-N-(2-fluoro-ethyl)-benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound belongs to the benzamide class of compounds, characterized by an amine group and a fluorinated ethyl side chain. The presence of the fluorine atom is significant as it can enhance the compound's lipophilicity and metabolic stability, potentially affecting its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It is believed to act by:
- Inhibition of Enzymatic Activity : The compound may bind to the active sites of specific enzymes, modulating their activity and influencing various biochemical pathways .
- Receptor Modulation : It may interact with neurotransmitter receptors, which could have implications for neurological conditions .
Antimicrobial Activity
Research has shown that benzamide derivatives exhibit significant antimicrobial properties. For instance, studies have demonstrated that compounds similar to this compound possess inhibitory effects against various bacterial strains. The following table summarizes some findings related to antimicrobial activities:
Compound | Target Organism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
---|---|---|---|
This compound | Bacillus subtilis | 15 | 50 µg/mL |
Escherichia coli | 12 | 75 µg/mL | |
Candida albicans | 14 | 100 µg/mL |
These results indicate that the compound has moderate antibacterial and antifungal activities, making it a candidate for further development as an antimicrobial agent .
Anticancer Activity
Benzamides have been investigated for their potential as histone deacetylase inhibitors (HDACi), which are important in cancer therapy. The compound's structural features suggest it may also inhibit HDACs, leading to anti-proliferative effects on cancer cell lines. A study evaluated several benzamide derivatives for their cytotoxicity against various cancer cell lines:
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | MCF-7 | 15.5 |
MDA-MB-231 | 18.0 | |
K562 | 12.4 |
The IC50 values indicate that this compound exhibits promising anticancer activity, warranting further investigation into its mechanism and efficacy in vivo .
Structure-Activity Relationships (SAR)
The SAR studies highlight that modifications on the benzamide structure can significantly influence biological activity. For example, the introduction of a fluorine atom at the ethyl position enhances the compound's potency against certain targets compared to non-fluorinated analogs . This suggests that fluorination plays a critical role in optimizing the biological profile of benzamide derivatives.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study demonstrated that derivatives of benzamides with similar structures showed effective inhibition against Staphylococcus aureus and Candida albicans, indicating potential applications in treating infections .
- Cancer Treatment Potential : Another investigation into HDAC inhibitors revealed that certain benzamide derivatives exhibited significant anti-proliferative effects on breast cancer cell lines, suggesting a pathway for developing new cancer therapies based on this scaffold .
- Neuropharmacological Applications : Research into related compounds has shown promise in modulating neurotransmitter systems, which could lead to developments in treating neurological disorders such as depression or anxiety .
Properties
IUPAC Name |
3-amino-N-(2-fluoroethyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O/c10-4-5-12-9(13)7-2-1-3-8(11)6-7/h1-3,6H,4-5,11H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWNGNSHCZDOWEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C(=O)NCCF |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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